molecular formula C16H15N3O3 B2894579 N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide CAS No. 1945146-36-0

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B2894579
M. Wt: 297.314
InChI Key: XIMGHRQNTSNYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CX-5461, is a small molecule drug that has been developed for the treatment of cancer. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism Of Action

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide works by binding to the DNA template of Pol I and preventing its transcriptional activity. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for protein synthesis and cell growth. The inhibition of Pol I transcription also leads to the activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53 and the induction of cell cycle arrest and apoptosis. N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide also inhibits the growth and proliferation of cancer cells by reducing the synthesis of ribosomes and the formation of protein complexes.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide also has a unique mechanism of action that targets Pol I transcription, which is not targeted by other chemotherapy drugs. However, N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the development of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide and related compounds. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective inhibitors of Pol I transcription, and the identification of biomarkers that can predict the response of cancer cells to N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide. Additionally, the combination of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide with other chemotherapy drugs or targeted therapies may enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 2-cyanobenzaldehyde to form the intermediate 2-(4-cyanooxan-4-yl)-1-(2-cyanophenyl)ethanone. This intermediate is then cyclized to form N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide.

Scientific Research Applications

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to selectively target cancer cells while sparing normal cells. This is because cancer cells have a higher demand for ribosomes and are more sensitive to the inhibition of Pol I transcription.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-10-16(5-7-22-8-6-16)19-15(21)13-9-11-3-1-2-4-12(11)14(20)18-13/h1-4,9H,5-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMGHRQNTSNYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.